Nintedanib esylate
Overview
Description
Nintedanib esylate, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It helps prevent changes to the lung tissue and is also used to treat people with a chronic interstitial lung disease in which lung fibrosis continues to progress or becomes worse .
Synthesis Analysis
Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine .Molecular Structure Analysis
The chemical formula of Nintedanib esylate is C33H39N5O7S . The exact mass is not available, but the molecular weight is 649.760 .Chemical Reactions Analysis
Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .Physical And Chemical Properties Analysis
Nintedanib is a small molecule tyrosine kinase inhibitor . It has a bioavailability of 4.7% . The terminal elimination half-life of nintedanib is about 10–15 h .Scientific Research Applications
Bioanalytical Method Development
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Estimation in Plasma : A study developed and validated an RP-HPLC method for estimating Nintedanib Esylate in bulk, pharmaceutical dosage forms, and human plasma. This method optimizes chromatographic conditions and is effective for pharmacokinetic studies (Waghmare & Sumithra, 2021).
UV-Spectrophotometric Method for Estimation : Another study established a UV spectrophotometric method for estimating Nintedanib Esylate in its pure form and in formulation. This method, validated according to International Conference on Harmonization guidelines, offers a simple, rapid, accurate, and precise approach for routine quality control (Patil & Mahajan, 2018).
Therapeutic Research
Oral Bioavailability Enhancement with Nanostructured Lipid Carriers : A study explored enhancing the oral bioavailability of Nintedanib Esylate through nanostructured lipid carriers (NLCs). This approach aimed to improve lymphatic uptake and demonstrated a significant increase in bioavailability, suggesting a promising delivery strategy (P. Patel & Mitali H Patel, 2021).
Antifibrotic Effects in Systemic Sclerosis Models : Research on Nintedanib's antifibrotic effects in systemic sclerosis (SSc) models showed its effectiveness in inhibiting fibroblast activation and ameliorating fibrosis. This provides a scientific basis for clinical trials in SSc (Huang et al., 2015).
Mechanism of Action Studies
Triple Angiokinase Inhibitor : Nintedanib is known as a triple angiokinase inhibitor, targeting VEGFR, FGFR, PDGFR, Src, and Flt-3 kinases. It's been extensively investigated for treating solid tumors and idiopathic pulmonary fibrosis (IPF) (Roth et al., 2015).
Impact on Microvascular Architecture in Pulmonary Fibrosis Model : A study assessing Nintedanib's impact on microvascular architecture in a pulmonary fibrosis model indicated its effectiveness in normalizing distorted microvascular structures, suggesting a new mode of action that may contribute to its efficacy in IPF (Ackermann et al., 2017).
Pharmac
okinetics and Pharmacodynamics7. Pharmacokinetic Profile in Various Conditions : Research on Nintedanib's pharmacokinetics and pharmacodynamics highlighted its consistent pharmacokinetic characteristics in both healthy individuals and patients with advanced cancer. The study provides detailed insights into its metabolism, elimination, and drug interaction potential, crucial for therapeutic applications (Wind et al., 2019).
- Metabolic Profiling Using Metabolomics : Metabolomics was used to systematically investigate Nintedanib's metabolism, revealing several metabolites and pathways, including hydroxylation, demethylation, and glucuronidation. This study aids in understanding the mechanism of adverse effects related to Nintedanib and potential drug-drug interactions (Zhou et al., 2019).
Clinical Trials and Approvals
Global Approval for Idiopathic Pulmonary Fibrosis : Nintedanib's first global approval for IPF treatment and its positive opinion from the European Medicines Agency for treating non-small cell lung cancer highlights its therapeutic significance. Ongoing development for other cancers like colorectal and ovarian cancer also indicates its broad applicability (McCormack, 2014).
Cardiovascular Safety in Pulmonary Fibrosis Patients : A post hoc analysis from the TOMORROW and INPULSIS trials investigated Nintedanib's cardiovascular safety in idiopathic pulmonary fibrosis patients. This study is essential for understanding its safety profile in patients with different cardiovascular risks (Noth et al., 2018).
Safety And Hazards
Nintedanib should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215873 | |
Record name | Nintedanib esylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nintedanib esylate | |
CAS RN |
656247-18-6 | |
Record name | Nintedanib esylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nintedanib esylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NINTEDANIB ESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.